molecular formula C21H20N2O2 B15243612 2-(benzylamino)-N-(4-methoxyphenyl)benzamide

2-(benzylamino)-N-(4-methoxyphenyl)benzamide

Cat. No.: B15243612
M. Wt: 332.4 g/mol
InChI Key: LUBFPFLXVNMIOT-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylamino group attached to the benzamide structure, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-methoxyphenyl)benzamide typically involves the reaction of benzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

2-(benzylamino)-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-N-(4-methoxyphenyl)acetamide
  • 2-(benzylamino)-N-(4-methoxyphenyl)propionamide
  • 2-(benzylamino)-N-(4-methoxyphenyl)butyramide

Uniqueness

2-(benzylamino)-N-(4-methoxyphenyl)benzamide is unique due to its specific structural features, such as the combination of benzylamino and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(benzylamino)-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H20N2O2/c1-25-18-13-11-17(12-14-18)23-21(24)19-9-5-6-10-20(19)22-15-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3,(H,23,24)

InChI Key

LUBFPFLXVNMIOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3

Origin of Product

United States

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